molecular formula C8H14O B105304 3-辛烯-2-酮 CAS No. 18402-82-9

3-辛烯-2-酮

货号 B105304
CAS 编号: 18402-82-9
分子量: 126.2 g/mol
InChI 键: ZCFOBLITZWHNNC-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Octen-2-one is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is also known by other names such as 3-Oct-3-en-2-one and oct-3-en-2-one .


Synthesis Analysis

A method for synthesizing 3-octanalkylene-2-ketone, which includes 3-Octen-2-one, involves reacting acetone and valeraldehyde through condensation to prepare 4-hydroxy-2-octanone at 5-40°C for 4-6 hours. The molar rate of valeraldehyde and acetone is at 1/3-1/5. Piperidine, pyrrolidone, and dibutylamine are used as catalysts. The 4-hydroxy-2-octanone is then dehydrated through acid to prepare 3-octanalkylene-2-ketone for 0.5-1 hour .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Octen-2-one is InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Octen-2-one has a density of 0.8±0.1 g/cm3, a boiling point of 180.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 41.7±3.0 kJ/mol and a flash point of 67.1±4.2 °C .

科学研究应用

Olfactory Research

3-Octen-2-one has been used in studies to understand the interaction between odor molecules at the level of human olfactory receptor responses . It has been shown to modulate vanilla flavors, and its effects were analyzed using a human olfactory receptor sensor that uses all human olfactory receptors (388 types) as sensing molecules . The response intensity of 1 common receptor (OR1D2) was synergistically enhanced in vanilla flavor with 3-octen-2-one compared with vanilla flavor, and the response of 1 receptor (OR5K1) to vanilla flavor was completely suppressed .

Flavor Enhancement

In the field of food science, 3-Octen-2-one has been found to change the odor quality to rummy in a vanilla bean aroma atmosphere . It was more effective than 3-nonen-2-one in changing the odor quality, making it a valuable compound for enhancing and modifying flavors .

Chemical Analysis

3-Octen-2-one can be used as a standard in chemical analysis. For example, it can be separated on a Newcrom R1 HPLC column . This allows for the identification and quantification of 3-Octen-2-one in various samples, which is important in fields like food science, environmental science, and more.

Molecular Weight Determination

The molecular weight of 3-Octen-2-one is 126.1962 . This information is crucial in various fields of scientific research, including chemistry, biochemistry, and pharmacology.

Structural Analysis

The structure of 3-Octen-2-one is also available as a 2d Mol file or as a computed 3d SD file . This allows researchers to study the compound’s structure, which can be useful in fields like medicinal chemistry, where understanding the structure of a compound can help in drug design and discovery.

Mass Spectrometry

3-Octen-2-one can be used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures . This can be useful in various fields, including environmental science, food science, and biochemistry.

安全和危害

The safety data sheet for 3-Octen-2-one indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

In future studies, it will be necessary to analyze the interactions between the odor molecules of vanilla flavor individually and with the six odor molecules, including 3-Octen-2-one, for each human olfactory receptor in detail. This will help to clarify the mechanisms of modulation, enhancement, and suppression between odor molecules in the complex odor .

属性

IUPAC Name

(E)-oct-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFOBLITZWHNNC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 18.00 mm Hg
Record name 3-Octen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.834-0.839
Record name 3-Octen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Octen-2-one

CAS RN

1669-44-9
Record name 3-Octen-2-one
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Record name 3-Octen-2-one
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Record name Oct-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.268
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Record name 3-OCTEN-2-ONE
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Record name 3-Octen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the sensory perception of 3-octen-2-one?

A1: 3-Octen-2-one contributes to the characteristic aroma of various foods, often described as "mushroom-like" [], "cooked mushroom-like" [], or "metallic" []. It can also contribute to off-flavors in foods like milk powder, where it's associated with a "painty" flavor due to lipid oxidation. []

Q2: How does roasting affect 3-octen-2-one levels in almonds?

A2: Interestingly, the degree of almond roasting doesn't directly correlate with 3-octen-2-one levels. Instead, this compound significantly increases after several weeks of storage, regardless of roast level, suggesting its formation is linked to oxidation processes during storage. []

Q3: Can 3-octen-2-one be used as an indicator of food spoilage?

A3: While 3-octen-2-one increases in some foods during storage due to lipid oxidation [, , ], it's not a universal indicator. Its presence and significance vary depending on the food matrix and other spoilage volatiles. [, ]

Q4: How does drying method impact 3-octen-2-one levels in raisins?

A4: Sun-dried raisins exhibit higher levels of 3-octen-2-one compared to air-dried raisins. This suggests that sun-drying promotes the formation of volatile compounds derived from unsaturated fatty acid oxidation, including 3-octen-2-one. []

Q5: Does lactic acid fermentation impact 3-octen-2-one in pea protein extracts?

A5: Yes, lactic acid fermentation of pea protein extracts can reduce or mask the perception of undesirable flavors, including 3-octen-2-one. This suggests fermentation can improve the aroma profile and sensory quality of pea protein preparations. []

Q6: Is 3-octen-2-one unique to certain food sources?

A6: No, 3-octen-2-one is found in various foods, including mushrooms [], cooked rice [], cured meat products [], and tea leaves [, ]. Its concentration and contribution to overall aroma vary depending on the specific food and processing methods.

Q7: What is the molecular formula and weight of 3-octen-2-one?

A7: The molecular formula of 3-octen-2-one is C8H14O, and its molecular weight is 126.20 g/mol.

Q8: Are there any notable structural features of 3-octen-2-one?

A8: 3-Octen-2-one is an unsaturated ketone with a double bond between the third and fourth carbon atoms. This structural feature contributes to its reactivity and potential to participate in various chemical reactions.

Q9: Does 3-octen-2-one have any known biological activity?

A9: Research suggests that 3-octen-2-one, along with other α,β-unsaturated carbonyl compounds, can inhibit sprout growth in stored potato tubers. This effect is concentration-dependent and involves the compound's metabolism into less volatile alcohols. []

Q10: Is 3-octen-2-one found in living organisms?

A10: Yes, 3-octen-2-one has been identified as a potential stress indicator in beef cattle (Wagyu) through skin gas analysis. []

Q11: What analytical techniques are commonly used to detect and quantify 3-octen-2-one?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify 3-octen-2-one in various matrices. [, , , , , , , , , ] Headspace solid-phase microextraction (HS-SPME) is often employed for volatile compound extraction prior to GC-MS analysis. [, , , , , , ] Gas chromatography-olfactometry (GC-O) is used to assess the odor activity and sensory contribution of 3-octen-2-one. [, , ]

Q12: How is 3-octen-2-one separated and identified in complex mixtures?

A12: The combination of SPME with GC-MS allows for the efficient separation and identification of 3-octen-2-one in complex mixtures. [] Using different SPME fibers and GC columns with varying polarities can enhance the separation and detection of 3-octen-2-one and other volatile compounds. []

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